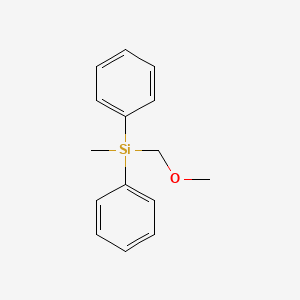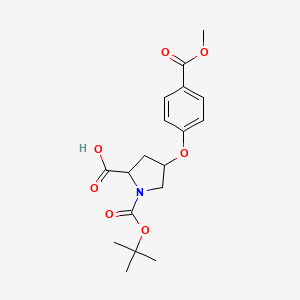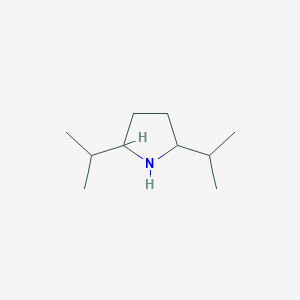![molecular formula C10H18O2Si B12106755 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane](/img/structure/B12106755.png)
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane is a compound that belongs to the class of bicyclic compounds. It features a bicyclo[2.2.1]heptane structure, which is a common scaffold in organic chemistry due to its rigidity and unique spatial arrangement. The compound is characterized by the presence of a dimethoxymethylsilane group attached to the bicyclo[2.2.1]heptane ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with silane reagents. One common method involves the hydrosilylation of bicyclo[2.2.1]hept-2-ene with dimethoxymethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under mild conditions, with the temperature maintained around 25-50°C and the reaction time ranging from a few hours to overnight .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using distillation or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield the corresponding silane derivatives.
Substitution: The dimethoxymethylsilane group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds; reactions are conducted in inert atmospheres to prevent moisture interference.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted bicyclo[2.2.1]heptane derivatives depending on the nucleophile used.
科学的研究の応用
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its rigid structure makes it useful in the design of ligands for catalysis.
Biology: Investigated for its potential as a scaffold in drug design due to its unique spatial arrangement.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
作用機序
The mechanism of action of 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane involves its interaction with various molecular targets. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity. The dimethoxymethylsilane group can undergo hydrolysis to form silanol, which can further interact with biological molecules through hydrogen bonding and other interactions .
類似化合物との比較
Similar Compounds
Camphor: A bicyclo[2.2.1]heptane derivative with a ketone functional group.
Sordarins: Natural products containing the bicyclo[2.2.1]heptane scaffold.
α-Santalol and β-Santalol: Bioactive compounds with a bicyclo[2.2.1]heptane core.
Uniqueness
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane is unique due to the presence of the dimethoxymethylsilane group, which imparts distinct chemical reactivity and stability. This makes it a valuable compound in various applications, particularly in the synthesis of advanced materials and pharmaceuticals .
特性
分子式 |
C10H18O2Si |
|---|---|
分子量 |
198.33 g/mol |
InChI |
InChI=1S/C10H18O2Si/c1-11-10(12-2)13-9-6-7-3-4-8(9)5-7/h7-10H,3-6H2,1-2H3 |
InChIキー |
LCLJJUMYJAPZRY-UHFFFAOYSA-N |
正規SMILES |
COC(OC)[Si]C1CC2CCC1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12106672.png)
![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid](/img/structure/B12106674.png)



![[2,3-Dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-4-yl] acetate](/img/structure/B12106692.png)


![6-Methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12106718.png)
![2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B12106721.png)
![Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B12106722.png)
![ethyl 2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylate](/img/structure/B12106724.png)
![1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12106726.png)

